molecular formula C20H20N2O5S B2452182 Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate CAS No. 898438-53-4

Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate

Cat. No.: B2452182
CAS No.: 898438-53-4
M. Wt: 400.45
InChI Key: NRMGSGZXSWMZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate typically involves multi-step organic synthesis. One potential route includes the condensation of a suitable quinoline derivative with benzoic acid under specific conditions. The reaction usually requires a catalyst to facilitate the formation of the sulfonamido linkage, such as a sulfonyl chloride.

Industrial Production Methods

On an industrial scale, the production may involve optimized reaction conditions to ensure high yield and purity. This might include controlled temperature, pressure, and the use of automated reaction systems to minimize human error and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate undergoes several types of chemical reactions, including:

  • Oxidation: The compound can be oxidized under specific conditions to produce various oxidized derivatives.

  • Reduction: Under reductive conditions, it can yield reduced products.

  • Substitution: The sulfonamido and ester groups make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction Reagents: Sodium borohydride or lithium aluminum hydride are typically used.

  • Substitution Conditions: Reactions often occur under acidic or basic conditions, with solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the conditions used. For example, oxidation can lead to quinoline N-oxide derivatives, while reduction may yield amino-alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity, contributing to the development of new synthetic methodologies and materials.

Biology

Biologically, it is investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine

In medicine, it shows promise in the development of new pharmaceutical agents due to its potential biological activity, including anti-inflammatory and anticancer properties.

Industry

Industrially, it can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its complex molecular structure.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-oxo-1,2,3,4-tetrahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate

  • Ethyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate

Uniqueness

Compared to similar compounds, Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate stands out due to its specific structural arrangement, which confers distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in scientific research.

Feel free to dive deeper into any section you're particularly interested in!

Properties

IUPAC Name

methyl 2-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)sulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-27-20(24)16-6-2-3-7-17(16)21-28(25,26)15-11-13-5-4-10-22-18(23)9-8-14(12-15)19(13)22/h2-3,6-7,11-12,21H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMGSGZXSWMZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.